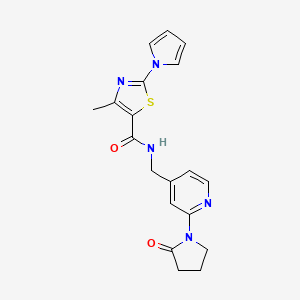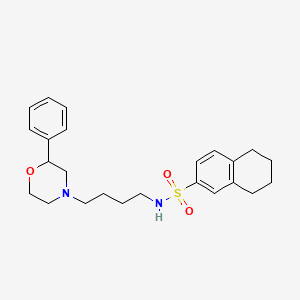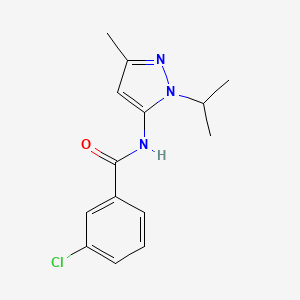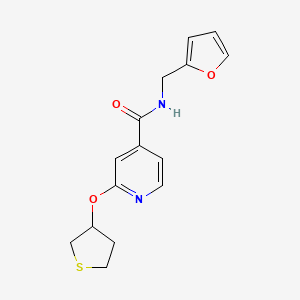
4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic methods for related compounds typically involve cyclization reactions and condensation processes. For example, polysubstituted methyl pyrrolidine carboxylate derivatives were synthesized via a cyclization reaction yielding high yields. These methods might be relevant for synthesizing the target compound by substituting appropriate functional groups (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. These techniques help determine the stereochemistry and confirm the molecular structure. For example, stereochemical investigations of diastereomeric carboxamides revealed details about stereogenic centers and molecular configurations, which are crucial for understanding the chemical behavior of similar molecules (Demir-Ordu et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds involve interactions with various reagents and conditions. For instance, the synthesis and antimicrobial activity of thiazole derivatives highlight the reactivity of such molecules and their potential biological interactions (Nural et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be deduced from similar studies. These properties are essential for understanding the practical applications and handling of the compound. Although specific data on the target molecule are not available, related research on similar compounds provides a foundation for predicting its behavior (Nural et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under different conditions, are critical for the compound's applications. While direct information on the target molecule is scarce, analogs and similar compounds, such as thiazole derivatives, offer insights into potential chemical properties and reactions (Nural et al., 2018).
Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
A study demonstrated the synthesis of novel bicyclic systems involving pyrrolidin-2-ones, predicting their biological activity through PASS prediction. This approach indicates potential applications in designing compounds with specific biological functions [Kharchenko et al., 2008].
Heterocyclic Compound Synthesis
Research into reactions of dichloro-N-R-maleimides with thiouracils and thioxoquinazolones has produced a variety of heterocyclic compounds, including pyrrolothiazolopyrimidinetriones. These findings are significant for the development of new chemical entities with potential therapeutic applications [Volovenko et al., 2004].
Functionalized Heterocycles
Another study focused on the synthesis of imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, exploring their potential as precursors for further chemical transformations. This research highlights the versatility of these compounds in synthetic chemistry [Peterlin-Mašič et al., 2000].
Antimicrobial and Antifungal Applications
Compounds containing thiazole and oxazole moieties have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications in developing new antibacterial and antifungal agents [Stanchev et al., 1999].
Propriétés
IUPAC Name |
4-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-17(27-19(22-13)23-8-2-3-9-23)18(26)21-12-14-6-7-20-15(11-14)24-10-4-5-16(24)25/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAHYXRTICEFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)


![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)



![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)